molecular formula C6H4F5IS B1306096 4-Iodophenylsulfur Pentafluoride CAS No. 286947-68-0

4-Iodophenylsulfur Pentafluoride

Cat. No. B1306096
M. Wt: 330.06 g/mol
InChI Key: FRYANWYSCROOCU-UHFFFAOYSA-N
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Patent
US09238660B1

Procedure details

(Bowden, et al., Tetrahedron 2000, 56, 3393-3408) Trimethylsilyl iodide (15.0 mg, 0.0750 mmol) was added to a solution of 1 (11.0 mg, 0.0346 mmol) in [BMIM][BF4] (67.6 mg). After stifling for 5 min the mixture was extracted with hexane (0.5 mL×3) and the combined extracts was evaporated to give pure 25b as a colorless oil (4.6 mg, 40%): MS (GC, EI): m/z=330 [M+], 311 [M+ F], 222, 96. 1H NMR (500 MHz, CDCl3): δ=7.82 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 Hz, 2H) ppm. 13C NMR (125 MHz, CDCl3): δ=137.9 (2CH), 127.5 (2CH), 98.2 (C) ppm. 19F NMR (470 MHz, CDCl3): δ=83.5 (quint, J=151 Hz, 1 F), 62.8 (d, J=151 Hz, 4 F) ppm.
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mg
Type
reactant
Reaction Step One
[Compound]
Name
[BMIM][BF4]
Quantity
67.6 mg
Type
solvent
Reaction Step One
Name
Yield
40%

Identifiers

REACTION_CXSMILES
C[Si]([I:5])(C)C.F[B-](F)(F)F.[F:11][S:12]([F:24])([F:23])([F:22])([F:21])[C:13]1[CH:18]=[CH:17][C:16]([N+]#N)=[CH:15][CH:14]=1>>[I:5][C:16]1[CH:17]=[CH:18][C:13]([S:12]([F:24])([F:23])([F:22])([F:21])[F:11])=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 mg
Type
reactant
Smiles
C[Si](C)(C)I
Name
Quantity
11 mg
Type
reactant
Smiles
F[B-](F)(F)F.FS(C1=CC=C(C=C1)[N+]#N)(F)(F)(F)F
Name
[BMIM][BF4]
Quantity
67.6 mg
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hexane (0.5 mL×3)
CUSTOM
Type
CUSTOM
Details
the combined extracts was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.